molecular formula C12H18N2O2 B1427851 Methyl 3-amino-4-(butylamino)benzoate CAS No. 475489-75-9

Methyl 3-amino-4-(butylamino)benzoate

Katalognummer B1427851
CAS-Nummer: 475489-75-9
Molekulargewicht: 222.28 g/mol
InChI-Schlüssel: UUWAHRYRPZTMME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-amino-4-(butylamino)benzoate is a chemical compound with the CAS Number: 475489-75-9 . It has a molecular weight of 222.29 .


Synthesis Analysis

The synthesis of Methyl 3-amino-4-(butylamino)benzoate involves several steps. One method involves the use of magnesium sulfate and trifluoroacetic acid in ethanol at 20℃ for 24 hours . Another method involves the use of hydrogen in ethanol at 20℃ . There are also methods involving the use of ammonium formate and zinc in methanol at 20℃ .


Molecular Structure Analysis

The InChI code for Methyl 3-amino-4-(butylamino)benzoate is 1S/C12H18N2O2/c1-3-4-7-14-11-6-5-9 (8-10 (11)13)12 (15)16-2/h5-6,8,14H,3-4,7,13H2,1-2H3 .


Chemical Reactions Analysis

The chemical reactions involving Methyl 3-amino-4-(butylamino)benzoate are complex and varied. Some involve the use of magnesium sulfate and trifluoroacetic acid in ethanol , while others involve the use of hydrogen in ethanol . There are also reactions that involve the use of ammonium formate and zinc in methanol .


Physical And Chemical Properties Analysis

Methyl 3-amino-4-(butylamino)benzoate is a solid substance . .

Wissenschaftliche Forschungsanwendungen

Synthesis Processes

Radiopharmaceutical Research

In the field of radiopharmaceuticals, G. F. Taylor et al. (1996) synthesized [benzyl‐7‐3H] and [benzoyl‐7‐14C] methyl 4‐(2,5‐dihydroxybenzylamino)benzoate, utilizing Methyl 3-amino-4-(butylamino)benzoate in the process. This research is indicative of the compound's relevance in developing labeled compounds for medical imaging and diagnostic purposes (G. F. Taylor, Maria K. Hristova-Kazmierski, F. Ley, J. Kepler, 1996).

Molecular Structural Studies

The compound has been integral in studies focused on understanding molecular structures. J. Portilla et al. (2007) explored the hydrogen-bonded supramolecular structures in substituted 4-pyrazolylbenzoates, using derivatives of Methyl 3-amino-4-(butylamino)benzoate. This research sheds light on the compound's utility in probing and understanding complex molecular interactions (J. Portilla, E. G. Mata, M. Nogueras, J. Cobo, J. N. Low, C. Glidewell, 2007).

Liquid Crystalline Mixtures

In material science, particularly in the study of liquid crystalline mixtures, M. Shahina et al. (2016) reported the use of methyl 3-amino-4-(butylamino)benzoate derivatives. Their research involved the preparation and study of liquid crystalline mixtures for evaluating molecular polarizability, highlighting the compound's importance in advanced materials research (M. Shahina, K. Fakruddin, C. M. Subhan, S. Rangappa, 2016).

Safety And Hazards

Methyl 3-amino-4-(butylamino)benzoate is associated with certain hazards. It has been classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name

methyl 3-amino-4-(butylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-3-4-7-14-11-6-5-9(8-10(11)13)12(15)16-2/h5-6,8,14H,3-4,7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWAHRYRPZTMME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C=C(C=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-4-(butylamino)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-4-(butylamino)benzoate
Reactant of Route 2
Methyl 3-amino-4-(butylamino)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-amino-4-(butylamino)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-amino-4-(butylamino)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-amino-4-(butylamino)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-amino-4-(butylamino)benzoate

Citations

For This Compound
6
Citations
GS Yellol, JG Yellol, VB Kenche, XM Liu… - Inorganic …, 2015 - ACS Publications
The design of small molecules that can target the aggregation of Aβ as potential therapeutic agents for Alzheimer’s disease is an area of study that has attracted a lot of attention recently…
Number of citations: 71 pubs.acs.org
J Yellol, SA Perez, A Buceta, G Yellol… - Journal of medicinal …, 2015 - ACS Publications
A series of novel C,N-cyclometalated benzimidazole ruthenium(II) and iridium(III) complexes of the types [(η 6 -p-cymene)RuCl(κ 2 -N,C-L)] and [(η 5 -C 5 Me 5 )IrCl(κ 2 -N,C-L)] (HL = …
Number of citations: 129 pubs.acs.org
E Ortega-Forte, S Hernández-García… - Cellular and Molecular …, 2022 - Springer
Oncosis (from Greek ónkos, meaning “swelling”) is a non-apoptotic cell death process related to energy depletion. In contrast to apoptosis, which is the main form of cell death induced …
Number of citations: 6 link.springer.com
J Yellol, SA Pérez, G Yellol, J Zajac… - Chemical …, 2016 - pubs.rsc.org
A series of 6 substitutionally inert and luminescent iridium(III) antitumor agents of the type [Ir(C∧N)2(N∧N)][PF6] containing a benzimidazole N∧N ligand with an ester group as a …
Number of citations: 46 pubs.rsc.org
A Marco, G Vigueras, N Busto, N Cutillas… - Dalton …, 2023 - pubs.rsc.org
New valproate Ir(III) and Rh(III) half-sandwich conjugates containing a C,N-phenylbenzimidazole chelated ligand have been synthesized and characterized. The valproic acid …
Number of citations: 3 pubs.rsc.org
JG Yellol - Proyecto de investigación:, 2019 - digitum.um.es
La finalidad de este trabajo ha sido el diseño de nuevos metalofármacos basados en benzimidazol, así como el estudio de su mecanismo de acción. La Tesis consta de 8 capítulos …
Number of citations: 0 digitum.um.es

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.